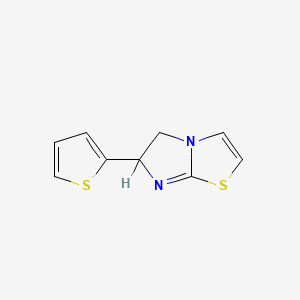

Antienite

Vue d'ensemble

Description

Antienite is a well-known chemical compound that has been widely used in scientific research. It is a type of enantiomer that has a unique molecular structure and properties. Antienite is commonly used in the synthesis of various organic compounds and has been studied extensively for its potential applications in the field of medicine and drug discovery.

Applications De Recherche Scientifique

Anticancer Metallodrugs

Ruthenium-based compounds, particularly those with ruthenium in oxidation states +2 and +3, are potential candidates for use as anticancer metallodrugs. These compounds, such as NAMI and KP analogs, are being explored for their anticancer properties due to their unique interaction with biological molecules. For example, Novotný et al. (2016) have explored the paramagnetic nature of these complexes and their detailed characterization using NMR spectroscopy and DFT calculations, contributing to a deeper understanding of their electronic structure and potential therapeutic applications (Novotný et al., 2016).

Zeng et al. (2017) reviewed the development of ruthenium(II) complexes as anticancer candidates, focusing on their mechanisms of action and the relationship between their chemical structures and biological properties. This review highlights the versatility of ruthenium complexes in cancer treatment and their potential as alternatives to traditional platinum-based drugs (Zeng et al., 2017).

Antimicrobial Agents

Ruthenium complexes have also been investigated for their antimicrobial properties. Li et al. (2015) discussed the need for new classes of antimicrobials and highlighted various ruthenium(II/III) complexes that have shown significant antimicrobial activity. The study emphasizes the potential of these complexes in addressing the challenge of drug-resistant populations of microorganisms (Li et al., 2015).

Targeted Drug Delivery

Chyba et al. (2018) investigated the use of paramagnetic ruthenium(III) compounds with macrocyclic carriers for targeted delivery of anticancer metallodrugs. Their work opens up new possibilities in the field of targeted drug delivery using ruthenium-based compounds (Chyba et al., 2018).

Tumor Diagnosis and Therapy

Lin et al. (2018) provided a comprehensive review of the applications of ruthenium complexes in tumor diagnosis and therapy. They focused on the actions of these complexes on various cellular components and pathways, highlighting their potential as probes for biological microenvironments and as agents for phototherapapies in tumor treatment. This review underlines the multifaceted role of ruthenium complexes in both diagnosing and treating tumors, enhancing therapeutic efficacy (Lin et al., 2018).

Biochemical and Photophysical Properties

The chemistry and applications of ruthenium polypyridyl complexes have been a topic of increasing interest since the mid-1970s. Vos and Kelly (2006) discussed the development of ruthenium polypyridyl chemistry, highlighting the interplay between basic research and practical applications. Their perspective emphasizes the significance of understanding the biochemical and photophysical properties of these complexes for various applications (Vos & Kelly, 2006).

Protein Metalation in Anticancer Therapy

Messori and Merlino (2017) explored the role of protein metalation in anticancer therapy using ruthenium-based drugs. Their research provides valuable insights into the interaction between metallodrugs and proteins, an essential aspect of understanding the mechanism of action of these potential anticancer agents (Messori & Merlino, 2017).

Safety and Hazards

Based on the available information, it’s advised to avoid breathing mist, gas, or vapors of Antienite. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

6-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-2-8(12-4-1)7-6-11-3-5-13-9(11)10-7/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOLEEQBNNSICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C=CS2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964561 | |

| Record name | 6-(Thiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antienite | |

CAS RN |

5719-88-0, 5029-05-0 | |

| Record name | 5,6-Dihydro-6-(2-thienyl)imidazo[2,1-b]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antienite [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole, 5,6-dihydro-6-(2-thienyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Thiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTIENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Z1JVP72H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

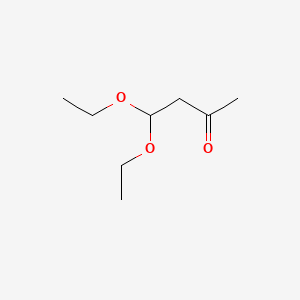

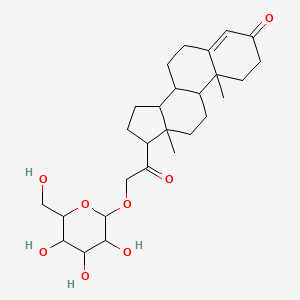

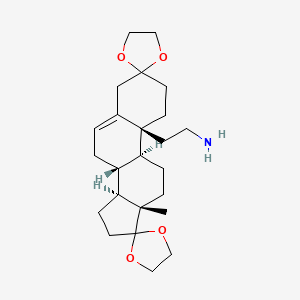

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

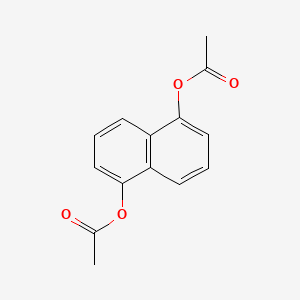

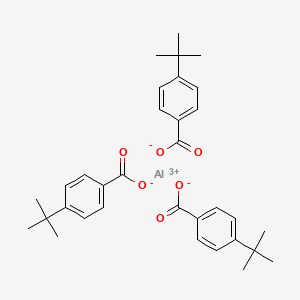

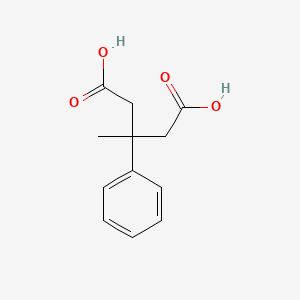

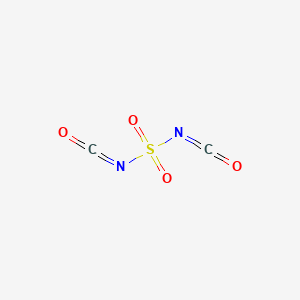

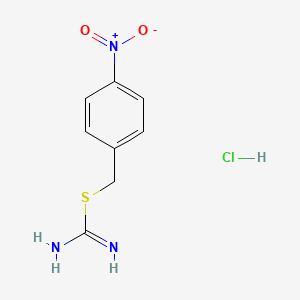

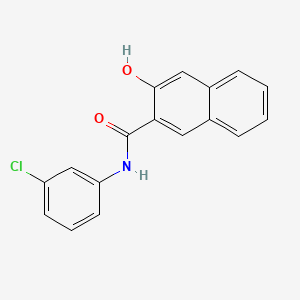

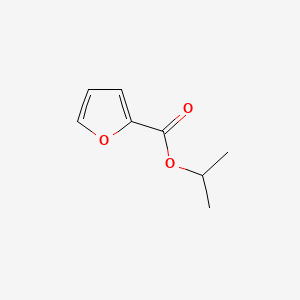

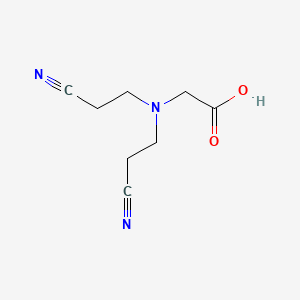

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.1.0]hept-4-ene-3-methanol, 4,7,7-trimethyl-](/img/structure/B1614910.png)